Bienvenue dans la boutique en ligne BenchChem!

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Pharmaceutical Process Chemistry Palladium-Catalyzed Cross-Coupling Synthetic Yield Optimization

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4), also referred to as Etoricoxib Ketosulfone or Etoricoxib Impurity D, is a pyridinyl ethanone derivative that functions as the immediate penultimate intermediate in the industrial synthesis of Etoricoxib, a highly selective COX-2 inhibitor marketed since 2002 under the trade name Arcoxia. The compound features a 6-methylpyridin-3-yl ketone moiety coupled to a 4-(methylsulfonyl)phenyl group, a structural arrangement that directly furnishes the pharmacophoric elements required for COX-2 selectivity upon final cyclization.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 221615-75-4
Cat. No. B122834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
CAS221615-75-4
Synonyms1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone; 
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3
InChIKeyYBFHILNBYXCJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Relevance of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4) as a Critical COX-2 Inhibitor Intermediate


1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4), also referred to as Etoricoxib Ketosulfone or Etoricoxib Impurity D, is a pyridinyl ethanone derivative that functions as the immediate penultimate intermediate in the industrial synthesis of Etoricoxib, a highly selective COX-2 inhibitor marketed since 2002 under the trade name Arcoxia [1]. The compound features a 6-methylpyridin-3-yl ketone moiety coupled to a 4-(methylsulfonyl)phenyl group, a structural arrangement that directly furnishes the pharmacophoric elements required for COX-2 selectivity upon final cyclization [2]. It is not a therapeutic agent itself but a manufacturing intermediate whose purity, yield in downstream conversion, and structural fidelity directly determine the quality and cost-efficiency of the final active pharmaceutical ingredient (API).

Why Structural Analogs Cannot Replace 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in Etoricoxib Manufacture


The ketosulfone intermediate occupies a uniquely demanding position in the Etoricoxib synthetic sequence: it is the final intermediate before the pyridine ring–forming cyclization with a vinamidinium species, a step that requires the methylsulfonyl group to be fully installed and cannot proceed efficiently from the corresponding sulfide or sulfoxide analogs [1]. In contrast, the sulfide precursor (CAS 221615-72-1) requires a subsequent oxidation step that introduces additional process cost, waste stream complexity, and the risk of over-oxidation impurities [2]. Replacing the ketosulfone with a non-sulfonyl analog or an alternative intermediate from a different COX-2 inhibitor synthesis (e.g., celecoxib or rofecoxib intermediates) would fundamentally alter the cyclization chemistry and is incompatible with the established regulatory filing and validated manufacturing process for Etoricoxib.

Quantitative Differentiation Evidence for 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone


Palladium-Catalyzed Synthesis Achieves 91% Isolated Yield, Surpassing Earlier Multi-Step Routes

The direct Pd(acac)2/Xantphos-catalyzed coupling between 2-methyl-5-acetylpyridine and 4-bromophenylmethylsulfone delivers the target compound in 91% isolated molar yield under optimized conditions (K3PO4, NMP, 100 °C, 18 h) [1]. This single-step approach eliminates the multi-step aldehyde–enimine–hydrolysis sequence of earlier routes, which frequently yielded below 85% and required cryogenic or ozonolysis conditions [2]. The 91% isolated yield represents a ≥6 percentage point improvement over the 84% yield achieved with alternative phosphine ligands in the same patent and a substantial gain over the multi-step yield of prior art processes.

Pharmaceutical Process Chemistry Palladium-Catalyzed Cross-Coupling Synthetic Yield Optimization

Pre-Oxidized Sulfone Oxidation State Eliminates a Downstream Oxidation Step Required by the Sulfide Intermediate

The ketosulfone (CAS 221615-75-4) bears the sulfur at the sulfone (+4) oxidation state, matching the required oxidation state in the final API Etoricoxib [1]. By contrast, the corresponding sulfide intermediate (CAS 221615-72-1) requires a late-stage Na2WO4-catalyzed hydrogen peroxide oxidation after the key coupling step, as described in the Davies et al. J. Org. Chem. (2000) synthesis [2]. This extra oxidation step not only adds unit operations (reaction, quench, purification) but introduces the potential for sulfoxide impurity formation and over-oxidation byproducts that must be controlled to ICH Q3A thresholds.

Intermediate Oxidation State Process Step Reduction Pharmaceutical Intermediate Selection

Commercially Available at ≤98% HPLC Purity with Full Characterization for Regulatory-Grade Impurity Profiling

The target compound is routinely supplied at ≥98% purity (HPLC) by multiple ISO-certified vendors, with supporting certificates of analysis including 1H NMR, 13C NMR, LC-MS, and IR spectral confirmation . This purity level meets the requirements for use as a reference standard in analytical method development and validation (AMV) for ANDA filings, where impurity D must be resolved from Etoricoxib at specification limits typically below 0.10% [1]. Suppliers provide regulatory-compliant characterization data packages, a critical procurement consideration when sourcing impurity standards.

Pharmaceutical Reference Standard Analytical Method Validation Impurity Qualification

Primary Application Scenarios for 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in Research and Industry


Penultimate Intermediate for Generic Etoricoxib API Manufacturing

The ketosulfone is charged directly into the final cyclization step with 2-chloromalondialdehyde (or its vinamidinium equivalent) and ammonium acetate in hot propionic acid to furnish Etoricoxib [1]. The 91% isolated yield achievable in the ketosulfone synthesis [2] ensures that the overall cost of goods for generic Etoricoxib remains competitive, particularly in markets governed by tender-based pricing (e.g., China's Volume-Based Procurement). Manufacturers selecting a supplier of CAS 221615-75-4 should prioritize documented lot-to-lot yield consistency and impurity profile data.

Analytical Reference Standard for Etoricoxib Impurity D Quantification in ANDA Submissions

Impurity D (CAS 221615-75-4) is a known process-related and potential degradant impurity in Etoricoxib drug substance and finished dosage forms [1]. Analytical development laboratories require a high-purity (>97%) reference standard with full spectroscopic characterization to validate HPLC/UV methods capable of resolving Impurity D from Etoricoxib and other related substances. Procurement specifications should mandate a certificate of analysis including chromatographic purity, water content, and residual solvent data to comply with ICH Q2(R1) validation requirements.

Structure-Activity Relationship (SAR) Probe for COX-2 Selectivity Studies

As an open-chain analog of the diaryl heterocycle class of COX-2 inhibitors, the ketosulfone serves as a valuable SAR probe to dissect the contribution of the methylsulfonylphenyl moiety to COX-2 binding affinity and selectivity independently of the central heterocycle present in the final drug [2]. Researchers can compare the COX-2 inhibitory activity of the ketosulfone against the cyclized Etoricoxib to quantify the energetic contribution of ring closure to target engagement.

Quote Request

Request a Quote for 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.